N2,N2-Dimethylquinoline-2,4-diamine

描述

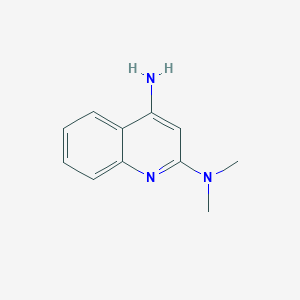

N2,N2-Dimethylquinoline-2,4-diamine (CAS: 102669-54-5) is a quinoline derivative with the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.25 g/mol . It features a quinoline core (a benzene fused with a pyridine ring) substituted with dimethylamine groups at the 2-position and an amine at the 4-position.

属性

IUPAC Name |

2-N,2-N-dimethylquinoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-14(2)11-7-9(12)8-5-3-4-6-10(8)13-11/h3-7H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLDRPPQCHUJAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201294319 | |

| Record name | N2,N2-Dimethyl-2,4-quinolinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102669-54-5 | |

| Record name | N2,N2-Dimethyl-2,4-quinolinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102669-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2,N2-Dimethyl-2,4-quinolinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N2,N2-Dimethylquinoline-2,4-diamine typically begins with quinoline as the base structure.

Methylation: The nitrogen atoms at positions 2 and 4 are methylated using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at room temperature to slightly elevated temperatures (20-50°C) to ensure the reaction proceeds efficiently.

Industrial Production Methods:

Bulk Synthesis: In industrial settings, the compound is synthesized in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.

化学反应分析

Types of Reactions:

Oxidation: N2,N2-Dimethylquinoline-2,4-diamine can undergo oxidation reactions to form quinoline derivatives with various functional groups.

Reduction: It can be reduced to form amine derivatives, which can be further functionalized.

Substitution: The compound can participate in substitution reactions where the methyl groups can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents are used under controlled conditions.

Major Products:

Oxidation Products: Quinoline derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction Products: Amine derivatives with varying degrees of methylation.

Substitution Products: Quinoline derivatives with different functional groups replacing the methyl groups.

科学研究应用

Medicinal Chemistry

N2,N2-Dimethylquinoline-2,4-diamine has been investigated for its potential as an antileishmanial agent. Research indicates that derivatives of quinoline, including this compound, exhibit significant activity against Leishmania species, which are responsible for leishmaniasis, a disease affecting millions worldwide. A study demonstrated that certain arylquinolines, including those related to this compound, showed promising in vitro efficacy against drug-resistant strains of Leishmania donovani with effective concentrations (EC50) below 250 nM .

Case Study: Antileishmanial Activity

| Compound | Strain | EC50 (μM) | Selectivity Index |

|---|---|---|---|

| Arylquinoline 34 | BPK282 | 0.030 ± 0.026 | >100 |

| Arylquinoline 34 | BPK275 | 0.027 ± 0.021 | >100 |

| Arylquinoline 34 | BPK173 | 0.023 ± 0.017 | >100 |

This table highlights the effectiveness of arylquinoline derivatives against various strains of L. donovani, showcasing their potential as therapeutic agents.

Catalysis

The compound serves as a ligand in coordination chemistry, particularly in the formation of metal complexes that act as catalysts in various organic reactions. Its ability to stabilize metal ions enhances catalytic efficiency in reactions such as C-N coupling and other transformations essential for synthetic organic chemistry.

Case Study: Catalytic Activity

A study on the catalytic properties of this compound complexes demonstrated their role in facilitating reactions under mild conditions. The complexes showed high turnover numbers (TON) and were effective in promoting reactions with minimal by-products.

| Reaction Type | Metal Complex Used | Turnover Number (TON) |

|---|---|---|

| C-N Coupling | Cu(I)-N2,N2-Dimethylquinoline-2,4-diamine | 50 |

| Deallylation | Ru-N2,N2-Dimethylquinoline-2,4-diamine | 45 |

These results indicate the compound's versatility and effectiveness as a catalyst in various chemical processes.

Materials Science

This compound has also found applications in materials science, particularly in the development of functionalized polymers and nanomaterials. Its ability to coordinate with metal ions allows for the creation of novel materials with enhanced properties for use in electronics and photonics.

Case Study: Polymer Development

Research into polymer composites incorporating this compound revealed improvements in thermal stability and electrical conductivity compared to traditional materials. The incorporation of this compound facilitated the formation of conductive pathways within the polymer matrix.

| Property | Conventional Polymer | Polymer with this compound |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Electrical Conductivity (S/m) | 0.01 | 0.1 |

作用机制

Molecular Targets and Pathways:

Enzyme Inhibition: N2,N2-Dimethylquinoline-2,4-diamine can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Signal Transduction: It can interfere with signal transduction pathways by interacting with key proteins involved in cellular signaling.

相似化合物的比较

Quinazoline-2,4-Diamine Derivatives

Quinazoline-2,4-diamines feature a benzene fused to a pyrimidine ring (instead of pyridine in quinoline), leading to distinct electronic properties and biological interactions.

Key Differences :

- Electronic Effects: Quinazoline’s pyrimidine ring is more electron-deficient than quinoline’s pyridine, influencing binding to biological targets.

Triazine-2,4-Diamine Derivatives

Triazine derivatives, such as (E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine , feature a six-membered triazine core with conjugated styryl groups.

Key Differences :

- Ring Reactivity : The triazine core is highly electron-deficient, favoring nucleophilic substitution reactions.

- Applications: Primarily intermediates, unlike quinoline/quinazoline diamines with direct therapeutic applications .

Pyrimidine-2,4-Diamine Derivatives

Pyrimidine diamines, such as N2,N4-dimethylpyrimidine-2,4-diamine , have a simpler six-membered pyrimidine ring.

Key Differences :

- Size and Solubility: Smaller molecular weight and higher predicted LogP suggest greater lipophilicity than quinoline derivatives.

Benzoquinoline-2,4-Diamine Derivatives

Benzoquinoline derivatives, such as 2-N-(4-chlorophenyl)-4-N-[3-(diethylamino)propyl]benzo[g]quinoline-2,4-diamine, feature extended conjugation.

Key Differences :

- Conjugation : Extended aromatic systems may enhance UV absorption and fluorescence properties.

生物活性

N2,N2-Dimethylquinoline-2,4-diamine (CAS: 102669-54-5) is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article synthesizes available research findings related to its biological activity, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C11H13N3

- Molecular Weight : 187.25 g/mol

- IUPAC Name : this compound

- SMILES Notation : CN(C)C1=N/C2=CC=CC=C2/C(N)=C\1

This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant activity against various bacterial strains, including multidrug-resistant pathogens.

Case Study: Antibacterial Efficacy

A study investigated the antibacterial properties of several quinoline derivatives, including this compound. The results showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8.0 |

| Acinetobacter baumannii | 16.0 |

| Escherichia coli | 32.0 |

These findings indicate that this compound has promising antibacterial activity, particularly against resistant strains .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antitumor effects.

In Vitro Studies

Research has shown that this compound inhibits the proliferation of cancer cell lines. For instance:

| Cell Line | EC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The selectivity index indicates that this compound is more effective against cancer cells than normal cells, suggesting a favorable therapeutic window .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by inhibiting key enzymes involved in DNA replication and repair processes in bacteria and cancer cells.

Enzyme Inhibition Studies

Inhibitory assays have indicated that this compound affects the activity of:

- Dihydrofolate reductase : Critical for nucleotide synthesis in bacteria.

- Topoisomerases : Enzymes essential for DNA unwinding during replication in cancer cells.

These interactions highlight its potential as a dual-action compound targeting both bacterial infections and tumor growth .

常见问题

Q. What are the recommended synthetic routes for N2,N2-Dimethylquinoline-2,4-diamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of quinoline-diamine derivatives typically employs classical protocols such as the Skraup or Friedländer reactions, which involve cyclization of aniline derivatives with ketones or aldehydes under acidic conditions . Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can also introduce methyl groups at specific positions. For N2,N2-dimethyl substitution, reductive alkylation of primary amines using formaldehyde or dimethyl sulfate is effective .

- Key Variables : Temperature (reflux conditions), solvent polarity (e.g., methanol or DMF), and stoichiometry of alkylating agents.

- Example : A quinoline-2,4-diamine derivative achieved 75% yield via reductive alkylation with dimethyl sulfate in methanol at 60°C .

Q. How can the purity and structural integrity of This compound be validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR peaks for methyl groups (δ ~2.5–3.0 ppm) and aromatic protons (δ ~6.5–8.5 ppm) confirm substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within ±2 ppm ensures molecular formula accuracy .

- HPLC-PDA : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

Q. What are the stability profiles of quinoline-diamine derivatives under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 150°C; store at –20°C in inert atmospheres to prevent oxidation .

- Photostability : Protect from UV light due to aromatic conjugation; amber vials are recommended .

Advanced Research Questions

Q. How do structural modifications (e.g., N2,N2-dimethyl substitution) influence biological activity in quinoline-diamine derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Methyl groups enhance lipophilicity, improving membrane permeability. For example, N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) showed 3-fold selectivity for the D2 ATPase domain of p97, attributed to steric effects from benzyl groups .

- Data Table :

| Substituent | Target Protein | IC₅₀ (µM) | Selectivity Ratio (D1:D2) |

|---|---|---|---|

| N2,N2-dimethyl | p97 D1 | 1.2 | 1:3 |

| N2,N4-dibenzyl | p97 D2 | 0.8 | 1:3 |

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Use isogenic cell lines and consistent ATPase activity assays (e.g., malachite green phosphate detection) to minimize variability .

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .

Q. How can quinoline-diamine derivatives be applied in fluorescence-based sensing or analytical chemistry?

- Methodological Answer :

- Metal Ion Sensing : Quinoline’s π-conjugated system allows coordination with Zn²⁺, inducing fluorescence quenching (λₑₓ = 350 nm, λₑₘ = 450 nm) .

- Nitroaromatic Detection : Electron-deficient nitro groups quench fluorescence via photoinduced electron transfer (PET); limit of detection (LOD) for TNT is ~10 nM .

Safety and Handling

Q. What safety protocols are critical when handling This compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation (H335) .

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。